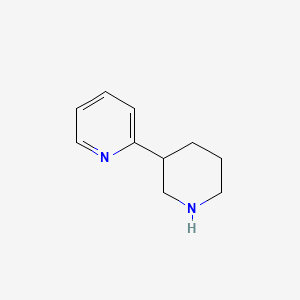

2-(Piperidin-3-YL)pyridine

説明

Historical Context and Discovery in Chemical Literature

The story of 2-(Piperidin-3-yl)pyridine is intrinsically linked to the naturally occurring alkaloid, anabasine (B190304). The (S)-enantiomer of this compound is anabasine, which was first isolated from the plant Anabasis aphylla, native to Mongolia. oup.com It is also a primary alkaloid in the wild tobacco plant, Nicotiana glauca. oup.comlgcstandards.com

Interestingly, the synthesis of this compound predates its discovery in nature. In 1929, American chemist C. R. Smith synthesized a compound he named 'neonicotine' due to its structural similarity to nicotine. govinfo.gov Concurrently, Russian chemists isolated an insecticidal compound from Anabasis aphylla and named it anabasine. govinfo.gov A subsequent comparison revealed that the synthetic 'neonicotine' and the natural anabasine were identical. govinfo.gov The (R)-enantiomer of this compound is a synthetic analog that has also been a subject of scientific investigation.

The discovery of anabasine's insecticidal properties spurred further research into its chemical and biological activities. lgcstandards.com Over the years, the this compound scaffold has been identified as a key pharmacophore in various centrally and peripherally acting agents.

Significance and Role as a Scaffold in Chemical and Biological Systems

The this compound scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its significance stems from a combination of its structural features and synthetic accessibility.

The presence of two nitrogen atoms, one in the aromatic pyridine (B92270) ring and another in the saturated piperidine (B6355638) ring, allows for a variety of interactions with biological targets such as hydrogen bonding, and ionic interactions. The piperidine ring can adopt different conformations, which can be crucial for optimizing the binding affinity and selectivity of a drug candidate to its target receptor or enzyme.

The synthesis of this compound and its derivatives can be achieved through various methods, including:

Nucleophilic Substitution: This involves reacting a suitable pyridine derivative with a piperidine precursor. vulcanchem.com

Catalytic Hydrogenation: The reduction of corresponding bipyridine precursors is a common method for synthesizing piperidine-containing compounds. up.ac.za

Multi-step Synthesis: More complex derivatives often require multi-step synthetic pathways, which can involve the formation of intermediate compounds like triazoles before the introduction of the piperidine moiety. vulcanchem.com

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. It has been incorporated into molecules designed as:

Enzyme Inhibitors: Derivatives have shown inhibitory activity against enzymes such as proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in cholesterol metabolism.

Receptor Ligands: The scaffold is a key component of ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs), which play a role in cognitive function and neurological disorders.

Antagonists: Researchers have developed potent antagonists for the transient receptor potential vanilloid 1 (TRPV1), a target for pain relief, using this scaffold.

The ability to functionalize both the pyridine and piperidine rings allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile.

Current Research Landscape and Future Directions

The this compound scaffold continues to be an area of active research, with a focus on developing novel therapeutic agents with improved efficacy and safety profiles. Recent studies have explored its application in various therapeutic areas:

Oncology: Thieno[2,3-c]pyridine (B153571) derivatives incorporating a piperidine moiety have been synthesized and evaluated for their anticancer activity, showing potential as Hsp90 inhibitors. mdpi.com

Infectious Diseases: The antibacterial and antifungal properties of pyrano[3,2-c]pyridine derivatives are being investigated, with some compounds showing promising activity against various microbial strains. africanjournalofbiomedicalresearch.com

Neurological Disorders: The development of dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) based on quinoline (B57606) thiosemicarbazones with a piperidine moiety is a promising strategy for the treatment of Alzheimer's disease.

The future of research on this compound and its analogs is likely to focus on several key areas:

Stereoselective Synthesis: Developing more efficient and scalable methods for the synthesis of specific enantiomers will be crucial for producing more selective and potent drug candidates.

Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of this scaffold will provide valuable insights for the rational design of new molecules with desired biological activities.

Drug Repurposing: Investigating existing drugs containing the this compound scaffold for new therapeutic applications could accelerate the drug development process.

Novel Drug Delivery Systems: The development of advanced drug delivery systems for piperidine-based drugs could enhance their therapeutic efficacy and reduce side effects.

The enduring interest in the this compound scaffold underscores its importance in the field of medicinal chemistry. Its rich history, versatile chemistry, and broad range of biological activities ensure that it will remain a valuable tool for the discovery of new medicines for the foreseeable future.

Structure

3D Structure

特性

IUPAC Name |

2-piperidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEKZDKAGHJNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560233 | |

| Record name | 2-(Piperidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40864-10-6 | |

| Record name | 2-(Piperidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Piperidin 3 Yl Pyridine and Its Derivatives

Stereoselective Synthesis of Enantiomers and Diastereomers

The creation of specific stereoisomers of 2-(piperidin-3-yl)pyridine is crucial, as the biological activity of chiral molecules often resides in a single enantiomer or diastereomer. Methodologies to achieve this include asymmetric hydrogenation, enantioselective functionalization, and the development of specialized chiral catalysts.

Asymmetric Hydrogenation of Pyridine (B92270) Precursors

Asymmetric hydrogenation of pyridine and its derivatives is a powerful strategy for accessing enantioenriched piperidines. This approach typically involves the use of a chiral transition-metal catalyst to deliver hydrogen atoms to the prochiral substrate in a stereocontrolled manner.

Recent progress has seen the use of various transition metals, including rhodium, ruthenium, and iridium, for the asymmetric hydrogenation of pyridinium (B92312) salts. For instance, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity, achieving up to 99.3:0.7 enantiomeric ratio (er). The mechanism is proposed to proceed through an outer-sphere dissociative pathway, where the initial protonation of the enamine intermediate dictates the final stereochemistry.

A notable development involves a three-step process: partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield enantioenriched 3-substituted piperidines. This method has proven effective for a variety of substrates, including those leading to clinically relevant molecules. Furthermore, rhodium complexes, when paired with specific chiral ligands, have demonstrated high diastereoselectivity in the dearomatization/hydrogenation of fluorinated pyridines. The choice of catalyst and reaction conditions is critical; for example, ruthenium-based catalysts have been employed in the double reduction of pyridine derivatives to afford aminofluoropiperidines.

| Catalyst System | Substrate Type | Key Features | Reference |

| Iridium(I) with P,N-ligand | 2-Substituted pyridinium salts | Outer-sphere dissociative mechanism | |

| Rhodium(I) with ferrocene (B1249389) ligand | Fluorinated pyridines | High diastereoselectivity | |

| Ruthenium(II) complex | Pyridine derivatives | Double hydrogenation for aminofluoropiperidines | |

| Rhodium/BINAP | Pyridinium salts with boronic acids | Access to enantioenriched 3-substituted piperidines |

Enantioselective Functionalization and Dearomatization of Pyridine

Enantioselective functionalization and dearomatization offer an alternative route to chiral piperidines, avoiding the often harsh conditions of direct hydrogenation. These methods introduce chirality during the process of breaking the aromaticity of the pyridine ring.

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines. This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. This strategy has been successfully applied to the synthesis of key intermediates for pharmaceutically important compounds.

Copper-catalyzed dearomatization of in situ-formed N-acylpyridinium salts with Grignard reagents has also been reported. Using a chiral bisphosphine ligand, this method achieves high enantioselectivity in the synthesis of 1,2-dihydropyridines, which can be further transformed into piperidine (B6355638) derivatives. Similarly, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines with excellent enantioselectivity. These tetrahydropyridines are valuable precursors to enantioenriched 3-substituted piperidines.

Chiral Catalyst Development for Piperidine Ring Formation

The development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis. For piperidine synthesis, this includes catalysts that facilitate ring-closing reactions or control stereochemistry in cycloadditions.

Chiral phosphoric acid catalysts have been employed in intramolecular aza-Diels-Alder reactions to construct the piperidine ring with high enantioselectivity. Furthermore, chiral ligands are crucial in transition-metal-catalyzed reactions. For example, novel pyridine-oxazoline ligands have been developed for palladium-catalyzed enantioselective oxidative amination of alkenes to form substituted piperidines. The design of these catalysts is often guided by computational studies to understand the origins of stereoselectivity.

Novel Coupling and Cyclization Strategies

Beyond traditional methods, the development of novel coupling and cyclization reactions has expanded the toolbox for synthesizing this compound and its derivatives. These strategies often offer greater efficiency and access to a wider range of molecular diversity.

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool in organic synthesis, and its application to piperidine synthesis is no exception. Palladium-catalyzed coupling reactions can be used to form key C-C or C-N bonds in the construction of the piperidine ring or to functionalize a pre-existing piperidine scaffold.

One notable application is the stereoselective palladium-catalyzed cascade reaction that includes pyridine hydrogenation. In this process, a coupling reaction is followed by the hydrogenation of the resulting quaternary pyridinium salt intermediate. Another approach involves the palladium-catalyzed C(sp³)–H arylation of piperidines. Using a directing group at the 3-position, this method allows for the selective arylation at the C(4) or C(5) position, providing access to cis- and trans-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. Ligand-free palladium-catalyzed reactions have also been developed for the synthesis of complex pyridine derivatives under microwave irradiation, showcasing the efficiency of these methods.

| Reaction Type | Key Features | Resulting Structure | Reference |

| Coupling/Hydrogenation Cascade | One-pot functionalization and reduction | Substituted piperidines | |

| C(sp³)–H Arylation | Regio- and stereoselective functionalization of the piperidine ring | cis- and trans-3,4-disubstituted piperidines | |

| Ligand-Free Cross-Coupling | Microwave-assisted, efficient synthesis | Complex imidazo[1,2-a]pyridine (B132010) derivatives |

Multi-component Reactions (MCRs) in Piperidine Synthesis

Multi-component reactions (MCRs), where three or more reactants

Oxidative Amination of Alkenes

The construction of the piperidine ring via oxidative amination of alkenes represents a powerful strategy in modern organic synthesis. This approach allows for the direct formation of C-N bonds and the assembly of the heterocyclic core from acyclic precursors. Various catalytic systems have been developed to facilitate this transformation, often involving late transition metals.

Research Findings:

Palladium-catalyzed intramolecular amination of alkenes can produce versatile dihydropyrrole derivatives under mild conditions. researchgate.net More specifically for piperidine synthesis, methods for the oxidative amination of non-activated alkenes have been developed. mdpi.comnih.gov One such method employs a gold(I) catalyst with an iodine(III) oxidizing agent, which achieves the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. mdpi.comnih.gov An enantioselective variant has also been reported using a palladium catalyst with a novel pyridine-oxazoline ligand. mdpi.comnih.gov

Another innovative approach involves selenium-catalyzed oxidative amination. A protocol for the direct, intramolecular amination of C(sp²)–H bonds using N-fluorobenzenesulfonimide as the oxidant has been shown to be effective for synthesizing a range of functionalized indoles and azaindoles from ortho-vinyl anilines and vinylated aminopyridines. acs.org This method leverages the carbophilicity of selenium electrophiles to activate the alkene for C–N bond formation with high yields. acs.org Similarly, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of 2-alkenylquinazolin-4(3H)-ones demonstrate the utility of oxidative amination in creating fused heterocyclic systems containing a piperidine or related ring structure. researchgate.net These methodologies provide a foundation for synthetic routes toward this compound where the piperidine ring is constructed through an alkene amination cascade.

| Catalyst System | Key Features | Application | Reference |

|---|---|---|---|

| Gold(I) Complex / Iodine(III) Oxidant | Forms N-heterocycle and introduces an O-substituent simultaneously. | Synthesis of substituted piperidines from non-activated alkenes. | mdpi.com, nih.gov |

| Palladium / Pyridine-Oxazoline Ligand | Enantioselective approach to oxidative amination. | Chiral synthesis of substituted piperidines. | mdpi.com, nih.gov |

| Selenium / N-Fluorobenzenesulfonimide | Direct intramolecular amination of C(sp²)–H bonds. | Synthesis of azaindoles from vinylated aminopyridines. | acs.org |

| Pd(OAc)₂ / PPh₃ / Cs₂CO₃ / Benzoquinone | Intramolecular aza-Wacker cyclization. | Synthesis of methylene-substituted pyrrolo(pyrido)[2,1-b]quinazolinones. | researchgate.net |

Functionalization of the this compound Core

Once the core this compound scaffold is obtained, its chemical properties can be finely tuned through functionalization of either the piperidine or the pyridine ring.

The secondary amine of the piperidine ring is a key site for introducing structural diversity. Standard transformations such as N-alkylation, N-acylation, and N-arylation can be readily performed to append a wide variety of substituents. These modifications can significantly alter the molecule's steric and electronic properties. For instance, the synthesis of N-substituted piperidones often serves as a crucial step in the preparation of complex pharmaceutical intermediates, highlighting the importance of derivatization at the piperidine nitrogen. nih.gov

The pyridine ring offers multiple positions for substitution, allowing for extensive structure-activity relationship (SAR) studies. Key strategies for modifying the pyridine ring include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. google.com Quaternization of the pyridine nitrogen can enhance the reactivity of the ring toward nucleophiles. google.com

Research Findings:

In the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), extensive modifications were made to a core structure related to this compound. nih.gov The 6-position of the pyridine ring was identified as a critical point for optimization. Substituting this position with various aryl and heteroaryl groups led to significant variations in inhibitory potency. For example, replacing an unsubstituted phenyl group with a 4-fluorophenyl group at this position increased activity tenfold. nih.gov These findings underscore the strategic importance of modifying the pyridine ring to modulate biological activity.

| Compound | Substituent at 6-Position of Pyridine Ring | Inhibitory Constant (Kᵢ) | Reference |

|---|---|---|---|

| 5 | Phenyl | 2.3 μM | nih.gov |

| 13 | 4-Fluorophenyl | 220 nM | nih.gov |

| 14 | 3,4-Difluorophenyl | 570 nM | nih.gov |

| 15 | 2,4-Difluorophenyl | 1.2 μM | nih.gov |

| 23 | Pyridin-4-yl | 5.0 μM | nih.gov |

| 24 | Pyridin-3-yl | 3.2 μM | nih.gov |

Beyond simple substitutions, more profound structural modifications can be introduced to the this compound scaffold. This includes altering the linker between the two heterocyclic rings, building condensed polycyclic systems, or introducing entirely new functional groups. mdpi.comnih.gov

Research Findings:

The synthesis of piperidine derivatives can involve complex cyclization cascades that result in spiropiperidines or other condensed structures. mdpi.com In the context of SAR studies, changing the chemical nature of the linker between the piperidine and an aromatic ring has proven to be a critical strategy. For example, in a series of LSD1 inhibitors, replacing an ether (-O-) linkage with an amine (-NH-) linkage resulted in a significant reduction in activity, demonstrating the linker's importance for maintaining the optimal geometry for target binding. nih.gov Furthermore, the introduction of varied pharmacophore fragments, such as replacing a piperidine ring with pyrrolidine (B122466) or morpholine (B109124), has been explored to alter the pharmacological profile of related heterocyclic compounds. nih.gov

Modifications of the Pyridine Ring

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. nih.gov Key strategies include the use of environmentally benign solvents, such as water, and the development of catalyst systems that operate under mild conditions.

Water is an attractive solvent for organic synthesis due to its low cost, non-flammability, and minimal environmental impact. Recent advancements have demonstrated the feasibility of conducting complex transformations, including the synthesis of pyridine and piperidine derivatives, in aqueous media.

Research Findings:

A rhodium-catalyzed method for the enantioselective synthesis of 3-piperidines from arylboronic acids and pyridine has been developed where the use of aqueous cesium hydroxide (B78521) was found to be essential for achieving high yields. acs.org This reaction proceeds at a moderate temperature of 70 °C, offering a greener alternative to traditional methods that often require harsh conditions and organic solvents. acs.org Other studies have shown that palladium-copper co-catalyzed reactions for synthesizing imidazo[1,2-a]pyridines can be successfully performed in water with the aid of a surfactant. tandfonline.com Furthermore, an iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines has been achieved in aqueous media, comparing the efficiency of micellar catalysis with a simple "on-water" platform. acs.org These examples highlight a clear trend toward adopting aqueous systems for the synthesis and functionalization of pyridine-containing scaffolds.

| Reaction Type | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|

| Enantioselective synthesis of 3-piperidines | [Rh(cod)(OH)]₂ / Ligand / Arylboronic Acid / aq. CsOH | Aqueous base is critical for high conversion. | acs.org |

| Synthesis of 2-substituted imidazo[1,2-a]pyridines | Pd-Cu / Cs₂CO₃ / Surfactant | Reaction proceeds efficiently in water with a surfactant. | tandfonline.com |

| Synthesis of 2-arylimidazo[1,2-a]pyridines | Iodine | Demonstrates feasibility of "on-water" platform and micellar catalysis. | acs.org |

Mild Reaction Conditions and Catalyst Reuse

The development of synthetic routes for this compound and its analogs that operate under mild conditions and allow for catalyst recycling is a significant focus in green chemistry and industrial applications. These methodologies aim to reduce energy consumption, minimize waste, and lower production costs.

A prevalent strategy for synthesizing piperidine derivatives from pyridines is through catalytic hydrogenation. Research has demonstrated the effectiveness of various catalysts under mild conditions. For instance, platinum(IV) oxide (PtO₂) has been utilized as a catalyst for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature, albeit requiring pressures of 50 to 70 bar. asianpubs.org While the use of solvents like tetrahydrofuran, methanol (B129727), and ethanol (B145695) did not initially yield the desired product, the addition of a small amount of acetic acid, or using glacial acetic acid as a solvent, significantly enhanced the catalyst's activity and led to successful hydrogenation. asianpubs.org

Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for reuse. A notable example is the use of a 10% Rhodium on carbon (Rh/C) catalyst, which facilitates the complete hydrogenation of various aromatic and heteroaromatic compounds, including pyridines, at 80°C and a mild hydrogen pressure of 5 atm in water. researchgate.netorganic-chemistry.org Similarly, cobalt-based nanocatalysts have been employed for the acid-free hydrogenation of pyridine derivatives in water, demonstrating high stability and effectiveness over multiple uses. mdpi.com

Electrocatalytic hydrogenation presents another innovative approach that proceeds at ambient temperature and pressure. researchgate.netacs.org Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be converted to piperidine with high efficiency. researchgate.netacs.org This method circumvents the need for high-pressure hydrogen gas and high temperatures, aligning with the principles of sustainable chemistry. researchgate.net

The reusability of catalysts is a critical factor for the economic viability of a synthetic process. Graphitic carbon nitride (g-C₃N₄) has emerged as a reusable heterogeneous catalyst for the synthesis of related heterocyclic structures under mild conditions. nih.gov It has demonstrated excellent recyclability for up to five consecutive runs without a significant drop in its catalytic activity. nih.gov Other studies have highlighted the reusability of various catalytic systems, including those based on iron oxides and other supported metals, for multiple reaction cycles with only a slight decrease in product yield. researchgate.netnih.gov For instance, a triethyl ammonium (B1175870) acetate (B1210297) ionic liquid has been shown to act as both a solvent and a recyclable catalyst for up to five runs without significant loss of efficiency. scirp.org

The following tables summarize findings from various studies on mild reaction conditions and catalyst reuse in the synthesis of piperidine derivatives and related compounds.

Table 1: Catalytic Systems for Pyridine Hydrogenation under Mild Conditions Use the search bar to filter the table.

| Catalyst | Substrate | Reaction Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| PtO₂ | Substituted Pyridines | Room Temperature, 50-70 bar H₂ | Glacial Acetic Acid | Not specified | asianpubs.org |

| 10% Rh/C | Pyridines | 80°C, 5 atm H₂ | Water | Not specified | researchgate.netorganic-chemistry.org |

| Carbon-supported Rhodium | Pyridine | Ambient Temperature and Pressure (Electrocatalytic) | Water/MTBE | 98% | researchgate.netacs.org |

| Cobalt-based Nanocatalyst on Titanium Nanoparticles | Pyridine Derivatives | Not specified (Acid-free) | Water | Good yields | mdpi.com |

| Ru₁CoNP/HAP | Furfural (to Piperidine) | 100°C then 180°C, 1 MPa H₂, 0.5 MPa NH₃ | p-Xylene | Up to 93% | nih.gov |

Table 2: Catalyst Reusability in the Synthesis of Pyridine/Piperidine Derivatives Use the search bar to filter the table.

| Catalyst | Number of Reuse Cycles | Final Yield/Efficiency | Reference |

|---|---|---|---|

| Graphitic Carbon Nitride (g-C₃N₄) | 5 | No significant decrease in activity | nih.gov |

| Fe₃O₄@SiO₂-3-APIH⁺Cl⁻ | 5 | Maintained good yield | researchgate.net |

| Silica-coated Fe₃O₄ with Butane-1-sulfonic acid | Several | Slight change in efficiency | nih.gov |

| Triethyl ammonium acetate (TEAA) | 5 | No significant loss of efficiency | scirp.org |

| Cobalt-based Nanocatalyst | Multiple | Remained effective | mdpi.com |

Iii. Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-(Piperidin-3-YL)pyridine, providing detailed information about the chemical environment of individual protons and carbon atoms.

The protonation state of this compound and its analogs is crucial as it influences their chemical and biological properties. The molecule contains two basic nitrogen atoms: one in the aromatic pyridine (B92270) ring and one in the saturated piperidine (B6355638) ring. These nitrogens have different basicities (pKa values) and will be protonated at different pH levels.

Studies on similar piperidine-pyridine structures using pH-controlled NMR spectroscopy have shown that the piperidine nitrogen is significantly more basic (pKa ≈ 8.4-11.2) than the pyridine nitrogen (pKa ≈ 4.9-5.25). nih.govacs.org Consequently, at physiological pH (~7.4), the piperidine nitrogen exists predominantly in its protonated, positively charged form, while the pyridine nitrogen remains largely unprotonated. As the pH is lowered by titrating with a strong acid, the pyridine nitrogen will also become protonated. acs.org By monitoring the chemical shift changes of the protons adjacent to each nitrogen atom during a pH titration, the order of protonation can be unequivocally determined. For instance, in a related compound, the nitrogen atom in the piperidine ring was observed to be protonated first, with the protonation of the pyridine nitrogen beginning only after the piperidine was fully saturated. acs.org

Table 1: Typical pKa Values for Piperidine and Pyridine Moieties

| Moiety | Approximate pKa Range | Predominant State at pH 7.4 |

|---|---|---|

| Piperidine Nitrogen | 8.4 - 11.2 | Protonated ([HL+]) |

| Pyridine Nitrogen | 4.9 - 5.25 | Neutral (L) |

Data sourced from multiple studies on related compounds. nih.govacs.org

¹H and ¹³C NMR spectroscopy are fundamental in confirming the connectivity and stereochemistry of this compound. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a detailed map of the molecule's structure.

In ¹H NMR spectra of related piperidinyl-pyridine compounds, the aromatic protons of the pyridine ring typically appear in the downfield region (δ 8.2–8.5 ppm), while the aliphatic protons of the piperidine ring resonate in the upfield region (δ 1.5–3.0 ppm). The specific splitting patterns and coupling constants of the piperidine protons are particularly important for determining the relative stereochemistry of substituents on the ring, helping to distinguish between cis and trans isomers. researchgate.net For chiral molecules, the use of chiral derivatizing agents can help determine the absolute configuration by creating diastereomers that are distinguishable by NMR. wordpress.com

¹³C NMR complements the proton data by providing the chemical shifts of each carbon atom. The carbon atoms of the pyridine ring are typically found in the aromatic region of the spectrum, while the piperidine carbons are in the aliphatic region. ipb.pt The chemical shifts are sensitive to the local electronic environment and stereochemistry, making ¹³C NMR a powerful tool for structural confirmation. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to assign all proton and carbon signals unambiguously. acs.org

Table 2: Representative NMR Data for a Substituted Piperidin-4-one

| Proton / Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H, C6-H | 4.25 (d) | 65.5 |

| C3-H, C5-H | 2.55 (m) | 48.2 |

| C3-CH₃, C5-CH₃ | 0.95 (d) | 12.8 |

| N-H | 1.85 (s) | - |

| C=O | - | 208.5 |

Data adapted from a study on a related piperidinone structure for illustrative purposes. researchgate.net

Protonation State Analysis via pH-controlled NMR

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical method used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 ppm. measurlabs.com This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule, such as the protonated molecule [M+H]⁺, which is then analyzed. doi.org The exact mass measurement obtained from HRMS serves as a definitive confirmation of the chemical composition of synthesized this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample by separating the main compound from any impurities. beilstein-journals.org As the components elute from the chromatography column, the mass spectrometer provides the molecular weight of each, confirming the identity of the main peak as this compound and identifying any synthesis byproducts or degradation products. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS provide extensive structural information, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.comgoogle.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information on bond lengths, bond angles, and torsional angles. For chiral compounds like this compound, X-ray crystallography can distinguish between the (R) and (S) enantiomers, which is often crucial for understanding their specific biological activities. The piperidine ring is typically observed in a stable chair conformation. uzh.ch The quality of the crystal structure is often indicated by the R-factor, with values below 0.05 signifying a high-quality refinement.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-3-(Piperidin-2-yl)pyridine |

| 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one |

| 2-Pyridinecarbaldehyde |

| 3,2':6',3''-Terpyridine |

| 2-(Piperidin-1-yl)pyridine-3-carboximidamide |

| 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine |

| (R)-2-((Piperidin-3-yloxy)methyl)pyridine |

| 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine |

| 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique in chemical research for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. For this compound, IR spectroscopy allows for the confirmation of its key structural features, namely the piperidine and pyridine rings.

The structure of this compound contains several distinct functional groups whose characteristic vibrations can be observed in an IR spectrum. These include the N-H bond of the secondary amine in the piperidine ring, aliphatic C-H bonds within the piperidine ring, aromatic C-H bonds on the pyridine ring, and the C=C and C=N bonds of the aromatic system.

Detailed research findings on analogous heterocyclic compounds provide a basis for assigning the expected vibrational frequencies for this compound.

N-H Stretching: The secondary amine (N-H) in the piperidine ring is expected to show a characteristic stretching vibration. In similar amine-containing compounds, this band typically appears in the region of 3300–3500 cm⁻¹. researchgate.net

C-H Stretching: The spectrum will feature two types of C-H stretching vibrations. The aliphatic C-H bonds of the piperidine ring typically absorb in the 2850–3000 cm⁻¹ range. researchgate.netresearchgate.net In contrast, the aromatic C-H bonds of the pyridine ring absorb at slightly higher wavenumbers, generally above 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic pyridine ring gives rise to characteristic stretching vibrations for its carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds. These absorptions are typically observed in the 1400–1650 cm⁻¹ region of the spectrum. vulcanchem.com

N-H Bending: The N-H bond of the piperidine ring also exhibits a bending vibration, which can sometimes overlap with the aromatic ring stretches in the 1500-1650 cm⁻¹ range.

C-N Stretching: The carbon-nitrogen (C-N) single bond stretching vibrations from the piperidine ring are generally found in the fingerprint region, typically between 1100 cm⁻¹ and 1350 cm⁻¹. researchgate.net

The following table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound, based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Piperidine |

| Aromatic C-H | C-H Stretch | > 3000 | Pyridine |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Piperidine |

| Aromatic Rings | C=C and C=N Stretch | 1400 - 1650 | Pyridine |

| Secondary Amine | N-H Bend | 1500 - 1650 | Piperidine |

| Amine/Alkyl | C-N Stretch | 1100 - 1350 | Piperidine |

Iv. Computational and Theoretical Investigations of 2 Piperidin 3 Yl Pyridine

Molecular Docking and Ligand-Receptor Interactions

Molecular docking studies are crucial in understanding the binding of 2-(piperidin-3-yl)pyridine and its analogs to various biological targets. These computational simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex.

For instance, derivatives of this compound have been investigated as potential inhibitors for various enzymes and receptors. Docking studies of pyridine (B92270) derivatives linked to a piperidine (B6355638) moiety have been used to explore their potential as anticancer agents. nih.gov In the context of SHP2 inhibitors, a compound featuring a 2-(piperidin-1-yl)pyridine core demonstrated a potent inhibitory effect, with molecular docking revealing key binding modes within the protein's active site. sci-hub.se Specifically, compound 11a , (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol, was identified as a highly selective SHP2 inhibitor with an IC50 value of 1.36 μM. sci-hub.se

The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in studies of similar piperidine-containing ligands, the piperidine ring is often involved in hydrophobic interactions with the receptor's binding pocket. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a feature critical for the initial recognition by the receptor. nih.gov

The table below summarizes findings from molecular docking studies on related pyridine-piperidine compounds, illustrating the types of interactions observed.

| Target | Ligand Scaffold | Key Interactions | Predicted Binding Energy (kcal/mol) |

| Flavohemoglobin (3OZU) | Pyridinone analogs | Hydrogen bonding, hydrophobic interactions | -10.0 to -10.4 |

| Candida albicans CYP51 (5TZ1) | 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine | Hydrogen bond with heme iron, hydrophobic pocket occupation | -9.2 to -11.5 vulcanchem.com |

| Yck2 Kinase (C. albicans) | Pyrazolo[1,5-a]pyridine analogs | Hydrophobic bonds, van der Waals interactions | -10.8 to -11.2 frontiersin.org |

These studies underscore the importance of the piperidine and pyridine moieties in establishing favorable interactions with biological targets. Modifications to these rings can significantly impact binding affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound and its derivatives. researchgate.net These calculations provide a detailed understanding of the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, which are all critical for predicting its reactivity and interaction with other molecules. researchgate.net

DFT methods, such as B3LYP with basis sets like 6-311G+(d,p), are commonly used to optimize the molecular structure and calculate electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's chemical stability and reactivity. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For pyridine derivatives, these calculations have been used to analyze the electrostatic potential maps, which reveal regions of high and low electron density. mdpi.com This information is valuable for understanding where the molecule is likely to engage in electrophilic or nucleophilic interactions. For instance, the nitrogen atom in the pyridine ring typically represents a region of negative electrostatic potential, making it a likely site for hydrogen bonding.

Studies on related piperidine derivatives show that the presence and position of substituents can significantly alter the electronic properties. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can modify the electron density distribution across the molecule, thereby influencing its reactivity and binding affinity to biological targets.

The following table presents a summary of computational methods used in the study of related heterocyclic compounds.

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | 6-31+G(d,p), 6-311++G(d,p) | pKa determination of pyridine derivatives | bas.bg |

| DFT (B3LYP) | 6-311G+(d,p) | Electronic structure and reactivity analysis | nih.gov |

| Semi-empirical (AM1, PM3) | - | pKa prediction | peerj.com |

These theoretical approaches are essential for rational drug design, allowing for the in-silico screening and optimization of molecules before their synthesis and experimental testing.

Conformational Analysis and Energy Landscapes

The biological activity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand the energy barriers between them. This is often achieved through computational methods that explore the molecule's potential energy surface. aps.org

The piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles. The substituent at the 3-position can exist in either an axial or equatorial orientation. The relative stability of these two conformers is influenced by steric and electronic factors, including the nature of the N-substituent on the piperidine ring. researchgate.net

The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates. aps.org By mapping this landscape, researchers can identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. frontiersin.org The presence of multiple low-energy conformers can be crucial for the molecule's ability to adapt its shape to fit into different receptor binding sites.

NMR spectroscopy, in conjunction with computational modeling, is a powerful tool for conformational analysis in solution. researchgate.net Nuclear Overhauser Effect (NOE) correlations can provide experimental evidence for the proximity of different protons, which helps in determining the predominant conformation.

Prediction of pKa Values and Protonation States

The pKa values of a molecule are fundamental to its pharmacokinetic and pharmacodynamic properties, as they determine the extent of ionization at a given pH. For this compound, there are two basic nitrogen atoms: one in the piperidine ring and one in the pyridine ring. Their respective pKa values will dictate the molecule's charge state under physiological conditions (pH ~7.4).

The piperidine nitrogen is an aliphatic amine and is expected to be significantly more basic than the aromatic pyridine nitrogen. For simple piperidine, the pKa is approximately 11.2, while for pyridine, it is around 5.25. nih.gov Therefore, at physiological pH, the piperidine nitrogen will be predominantly protonated, carrying a positive charge, while the pyridine nitrogen will be largely in its neutral form.

Computational methods are widely used to predict pKa values. These methods range from empirical approaches based on structure-pKa relationships to more rigorous quantum chemical calculations. bas.bgnih.gov Density Functional Theory (DFT) in combination with a continuum solvation model can provide accurate pKa predictions. bas.bg For example, studies on pyridine derivatives have shown that methods like WB97XD with a 6-31+G(d,p) basis set in a water phase can yield results that are in good agreement with experimental values. bas.bg

The protonation state significantly influences a molecule's properties, including its solubility, lipophilicity, and ability to interact with biological targets. The positively charged piperidinium (B107235) ion can form strong ionic interactions and hydrogen bonds with receptor sites, which is often a critical determinant of binding affinity. acs.org

The table below provides predicted pKa values for similar structures, illustrating the difference in basicity between the piperidine and pyridine nitrogens.

| Ionizable Group | Predicted pKa (Computational) | Experimental pKa (Reference Compounds) |

| Piperidine Nitrogen | ~10.45 - 11.0 | ~11.2 |

| Pyridine Nitrogen | ~5.45 | ~5.2 nih.gov |

Understanding the protonation behavior of this compound is therefore essential for interpreting its biological activity and for the design of new analogs with optimized properties.

V. Biological and Pharmacological Research of 2 Piperidin 3 Yl Pyridine and Its Analogs

Mechanism of Action Studies

The mechanisms through which 2-(Piperidin-3-yl)pyridine and its related compounds exert their effects are multifaceted, involving interactions with key components of the nervous system and other biological pathways.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a primary target for this compound and its analogs. Anabasine (B190304), which is 3-(piperidin-2-yl)pyridine, is a known nAChR agonist. nih.gov The stereochemistry of these compounds significantly influences their binding affinity and selectivity for different nAChR subtypes. For instance, the (R)-enantiomer of related compounds has demonstrated a 5 to 10 times higher affinity than the (S)-enantiomer. vulcanchem.com

Structural analogs of acetylcholine receptor agonists, including those with a piperidine-pyridine scaffold, have been explored for their potential in treating various neurological disorders. tandfonline.com Molecular modeling studies have been employed to understand the binding interactions of these compounds with nAChRs, which is crucial for the design of selective ligands. thegoodscentscompany.com The piperidine (B6355638) ring, a common feature in these molecules, is known to modulate receptor interactions.

Beyond nAChRs, this compound and its analogs have been shown to interact with other neurotransmitter systems, notably serotonin (B10506) receptors. Research indicates that certain derivatives can act as agonists at serotonin receptors, particularly the 5-HT1A and 5-HT1F subtypes. smolecule.com This activity suggests potential applications in conditions like migraines and mood disorders. smolecule.com

For example, N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine has been identified as an agonist at serotonin receptors. The interaction with serotonin receptors can influence mood regulation and pain perception pathways. Furthermore, some N-substituted piperidine derivatives have been investigated as serotonin receptor inverse agonists or antagonists, which could be beneficial in treating psychosis. google.com The unique combination of the piperidine and pyridine (B92270) rings may enhance the therapeutic effectiveness of these compounds compared to similar structures.

The inhibitory effects of this compound analogs on various enzymes have also been a focus of research.

Lysine Specific Demethylase 1 (LSD1): A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds have been developed as potent inhibitors of LSD1, with Ki values as low as 29 nM. nih.govacs.org These compounds act as competitive inhibitors against the dimethylated H3K4 substrate and have shown high selectivity against related monoamine oxidases. nih.govacs.org The piperidin-4-ylmethyl group was found to significantly increase the inhibitory activity and selectivity for LSD1. nih.gov

Other Enzymes: The pyridine ring is a core component in many biologically active molecules that target a diverse range of enzymes. ijpsonline.comijpsonline.com While specific studies on this compound's inhibition of Cholesteral 24-Hydroxylase (CH24H) and Phosphodiesterase 10A (PDE10A) are not detailed in the provided context, the general pharmacological profile of pyridine derivatives suggests potential interactions with various enzymatic targets. ijpsonline.com

Modulatory Effects on Neurotransmitter Systems (e.g., Serotonin Receptors)

In Vitro Pharmacological Characterization

The pharmacological properties of this compound and its analogs have been extensively characterized using in vitro assays to determine their receptor binding profiles and functional activities.

Radioligand binding assays are commonly used to determine the affinity and selectivity of these compounds for their molecular targets. For instance, derivatives of 2-(pyridinemethylamine) have been shown to bind with high affinity and selectivity to 5-HT1A receptors over dopaminergic D2 and adrenergic α1 receptors. acs.org Similarly, certain 3- and 4-(phosphonoalkyl)piperidine-2-carboxylic acids have been evaluated for their ability to displace [3H]CPP binding, an assay selective for NMDA receptor ligands. nih.gov

The stereochemistry of these compounds plays a crucial role in their binding affinity. Computational analyses and molecular docking studies are often used to predict and understand these binding interactions.

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For example, some 2-pyridinemethylamine derivatives have demonstrated potent 5-HT1A agonist activity in vitro. acs.org In the context of nAChRs, various piperidine derivatives have been identified as antagonists. frontiersin.org

The functional activity of these compounds is often assessed using techniques like whole-cell voltage-clamp in cells expressing the target receptor. frontiersin.org These assays are critical for understanding the pharmacological profile of a compound and its potential therapeutic effects.

Cell-Based Assays for Biological Pathway Modulation

Cell-based assays are fundamental in determining how this compound and its analogs influence cellular processes and signaling pathways. These assays provide crucial data on the mechanism of action, potency, and selectivity of these compounds, guiding further development for various therapeutic applications.

Research into analogs of this compound has revealed significant activity in modulating key biological pathways implicated in cancer. For instance, certain thieno[2,3-c]pyridine (B153571) derivatives bearing a piperidine substituent have been evaluated for their anticancer properties. mdpi.com In cell viability assays using the MTT method, a piperidine-substituted hybrid, compound 6a (Diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate), demonstrated potent inhibition against several cancer cell lines. mdpi.com It showed a 91.56% inhibition of the breast cancer cell line MCF7 at a 100 µM concentration, which is comparable to the standard drug cisplatin. mdpi.com The compound also displayed significant inhibition against T47D (another breast cancer line), HSC3 (head and neck cancer), and RKO (colorectal cancer) cell lines. mdpi.com Notably, these compounds showed no toxicity to normal fibroblast cells, suggesting a degree of selectivity for cancer cells. mdpi.com

Further studies on pyridine-based compounds have identified potent inhibitors of PIM-1 kinase, a target involved in cell survival and proliferation pathways. acs.org Compound 12 from a series of nicotinonitrile derivatives showed a remarkable IC50 value of 0.5 µM against the MCF-7 breast cancer cell line. acs.org Subsequent analysis revealed that this compound induces apoptosis and causes cell cycle arrest at the S-phase, confirming its role in modulating critical cell proliferation pathways. acs.org

In the context of neurodegenerative diseases, analogs have been developed as modulators of metabotropic glutamate (B1630785) receptor 2 (mGluR2), which plays a role in regulating excessive glutamatergic neurotransmission. nih.gov A series of spiro-oxindole piperidines and 3-(azetidin-3-yl)-1H-benzimidazol-2-ones were identified as positive allosteric modulators (PAMs) of mGluR2. nih.gov For example, replacing a pyridazine (B1198779) ring with a pyridine in one analog (23 ) led to a 2.3-fold increase in potency in a functional cell-based assay. nih.gov

Additionally, 3-(piperidin-4-ylmethoxy)pyridine analogs have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme and a drug target for certain cancers. nih.gov These competitive inhibitors demonstrated strong antitumor activities against various tumor cells, with EC50 values as low as 280 nM against MV4-11 leukemia cells. nih.gov The most potent of these compounds were found to increase cellular H3K4 methylation, a key marker of gene transcription, thereby directly demonstrating their ability to modulate this biological pathway. nih.gov

The table below summarizes the inhibitory activities of selected this compound analogs in various cell-based assays.

Table 1: Inhibitory Activity of this compound Analogs in Cell-Based Assays

| Compound/Analog | Target/Assay | Cell Line | Activity (IC50/EC50) | Source |

|---|---|---|---|---|

| Diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (6a ) | Anticancer (MTT) | HSC3 (Head & Neck) | 14.5 µM | mdpi.com |

| Diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (6a ) | Anticancer (MTT) | RKO (Colorectal) | 24.4 µM | mdpi.com |

| 4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile (12 ) | PIM-1 Kinase | MCF-7 (Breast) | 0.5 µM | acs.org |

| 4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile (12 ) | PIM-1 Kinase | HepG2 (Liver) | 6.6 µM | acs.org |

| 3-(Piperidin-4-ylmethoxy)pyridine Analog (17 ) | LSD1 Inhibition | MV4-11 (Leukemia) | 280 nM - 480 nM | nih.gov |

| 3-(Piperidin-4-ylmethoxy)pyridine Analog (17 ) | LSD1 Inhibition | Molm-13 (Leukemia) | 0.84 µM | nih.gov |

| 4-pyridyl analog of SLC-0111 (Pyr ) | Anticancer (Cell Viability) | PC3 (Prostate) | 8.36 µg/mL | frontiersin.org |

| 4-pyridyl analog of SLC-0111 (Pyr ) | Anticancer (Cell Viability) | MCF7 (Breast) | 11.20 µg/mL | frontiersin.org |

Metabolism in Liver Microsomes (e.g., Mouse and Human)

The metabolic stability of a compound is a critical parameter in drug development, determining its half-life and bioavailability. Liver microsomes, which contain cytochrome P450 (CYP450) enzymes, are widely used in in vitro assays to predict in vivo metabolism.

Studies on various analogs of this compound have shown that structural modifications can significantly influence their metabolic stability in both human and mouse liver microsomes. For imidazo[1,2-a]pyridine (B132010) analogs developed as anti-tuberculosis agents, the insertion of a piperidine ring between two phenyl rings was shown to improve microsomal stability. rsc.org For a specific compound in this series (8 ), good stability was observed with half-life (t1/2) values of 83 minutes in human liver microsomes (HLM) and 63 minutes in mouse liver microsomes (MLM). rsc.org However, other analogs with fused bicyclic rings were found to be rapidly metabolized in both human and mouse liver microsomes. rsc.org

In the development of mGluR2 positive allosteric modulators, metabolic stability was a key optimization parameter. nih.gov An analog featuring a 5-trifluoromethyl benzimidazolone scaffold (25 ) exhibited excellent metabolic stability, with only 4% of the compound metabolized in HLM and 12% in rat liver microsomes (RLM) after a 15-minute incubation. nih.gov In contrast, replacing a pyridazine with a pyridine ring (23 ), while increasing potency, resulted in a metabolically less stable compound. nih.gov

Research on 4-aminopiperidine (B84694) drugs highlighted that their clearance is significantly affected by structural changes. Two indoramin (B1671937) analogs, designed by blocking potential metabolism sites, showed a drop in human liver microsomal clearance from 46 µL/min/mg down to 11 and 16 µL/min/mg, respectively. acs.org This demonstrates that targeted chemical modifications can effectively mitigate metabolic degradation.

The table below presents metabolic stability data for selected analogs in liver microsomes.

Table 2: Metabolic Stability of this compound Analogs in Liver Microsomes

| Compound/Analog | Species (Microsome) | Parameter | Value | Source |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine analog (8 ) | Human (HLM) | t1/2 | 83 min | rsc.org |

| Imidazo[1,2-a]pyridine analog (8 ) | Mouse (MLM) | t1/2 | 63 min | rsc.org |

| mGluR2 PAM analog (25 ) | Human (HLM) | % Metabolized (15 min) | 4% | nih.gov |

| mGluR2 PAM analog (25 ) | Rat (RLM) | % Metabolized (15 min) | 12% | nih.gov |

| 11β-HSD1 Inhibitor (18 ) | Mouse (MLM) | t1/2 | 6 min | acs.org |

| Indoramin Analog 1 | Human (HLM) | Clearance | 11 µL/min/mg | acs.org |

| Indoramin Analog 2 | Human (HLM) | Clearance | 16 µL/min/mg | acs.org |

In Vivo Pharmacological Evaluation

Neuropharmacological Effects and Behavioral Studies

Analogs of this compound have been investigated for their effects on the central nervous system (CNS) and behavior, particularly in the context of pain and depression.

A series of dual-targeting ligands for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, based on a piperidine core, were evaluated for their potential as analgesics. nih.govresearchgate.net Compound 12 (4′-(3-(4-(Pyridin-4-yl)piperidin-1-yl)propoxy)-[1,1′-biphenyl]-4-carbonitrile Oxalate) was selected for in-depth behavioral studies due to its favorable safety profile, showing no significant sedative effects or impairment of motor coordination in mice. nih.gov This compound demonstrated a broad spectrum of analgesic activity in animal models of both nociceptive and neuropathic pain. nih.govresearchgate.net

In the development of α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists for treating depression, several analogs containing a piperidine ring were synthesized and tested. nih.gov Replacing a pyrrolidine (B122466) ring in a lead compound with a piperidine ring (25 ) led to a significant (over 150-fold) decrease in binding affinity at β2*-containing nAChRs, indicating that the ring size is a critical determinant of neuropharmacological activity for this target. nih.gov Behavioral studies on related compounds are often used to gauge antidepressant action. nih.gov

The synthesis of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was inspired by the known weak monoamine oxidase (MAO) inhibition of quipazine, an antidepressant. researchgate.net The design rationale was to create new structural analogs with the potential for enhanced antidepressant activity by combining the piperidine-quinoline scaffold with isonicotinic acid hydrazide, another weak MAO inhibitor. researchgate.net

Efficacy in Disease Models (e.g., Neurodegenerative Diseases, Cancer, Pain)

The therapeutic potential of this compound analogs has been assessed in various preclinical disease models.

Pain: Several piperidine-based analogs have shown significant efficacy in pain models. Compound 31 , a potent TRPV1 antagonist, demonstrated strong analgesic activity in the formalin test in mice, with 56% and 73% inhibition of the pain response at oral doses of 0.1 and 0.3 mg/kg, respectively. nih.gov This compound also effectively blocked capsaicin-induced hypothermia, consistent with its mechanism of action. nih.gov Another lead compound, 12 , which targets H3R and σ1R, showed a broad spectrum of analgesic activity in models of both nociceptive and neuropathic pain. nih.gov

Cancer: In oncology, the in vivo efficacy of c-Met kinase inhibitors has been evaluated. One such inhibitor, PF-02341066, which contains a piperidin-4-yl-pyrazolyl-pyridine moiety, was tested in mouse xenograft models. certara.com Daily oral administration of the compound led to significant tumor growth inhibition in mice implanted with GTL16 gastric carcinoma or U87MG glioblastoma xenografts. certara.com The study established a direct link between the inhibition of c-Met phosphorylation in the tumor and the resulting antitumor effect, showing that near-complete target inhibition is required for significant efficacy. certara.com

Neurodegenerative Diseases: While direct in vivo efficacy data for this compound in specific neurodegenerative disease models is limited in the provided context, the development of compounds targeting CNS pathways is highly relevant. For example, imidazo[1,2-a]pyridine analogs are being explored for Alzheimer's disease, Parkinson's disease, and depression. researchgate.net The natural pyridine alkaloid Metanicotine, which features a related 3-pyridyl-pyrrolidine structure, has been examined as a potential therapeutic for neurodegenerative disorders like Alzheimer's. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding the relationship between a drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is crucial for optimizing dosing and predicting efficacy.

For the c-Met inhibitor PF-02341066, a comprehensive PK/PD analysis was conducted in mouse xenograft models. certara.com Following oral administration, the compound's plasma concentrations were best described by a one-compartment pharmacokinetic model. certara.com A time delay (hysteresis) was observed between the plasma concentration and the inhibition of c-Met phosphorylation in the tumor, which was attributed to the rate-limiting distribution of the drug from plasma into the tumor tissue. certara.com The model estimated that an EC90 for target inhibition (167 ng/ml) corresponded to the EC50 for tumor growth inhibition (213 ng/ml), providing a clear exposure-response relationship to guide clinical development. certara.com

The general strategy for PK/PD profiling involves collecting in vitro pharmacological and in vivo PK data to design acute pilot PK/PD studies. frontiersin.org These initial studies help establish an exposure-response relationship, which can then be used to simulate and predict outcomes for different dosing regimens in more extensive chronic studies. frontiersin.org For example, PK profiles following oral administration at different doses can be plotted alongside PD responses to visualize the correlation. frontiersin.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

For a series of imidazo[1,2-a]pyridine analogs developed for tuberculosis, the in vivo pharmacokinetic properties were studied. rsc.org The most potent analogs showed low systemic clearance (2.23–5.77 mL min−1 kg−1) and good oral bioavailability (51.4–80.5%), indicating efficient absorption and a prolonged presence in the system. rsc.org However, one lead compound (8 ), despite good microsomal stability, suffered from suboptimal plasma exposure due to precipitation and extended absorption in the gut, highlighting the importance of solubility in the absorption process. rsc.org

In the development of PCSK9 inhibitors, analogs from a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were selected based on improved ADME properties and in vitro safety profiles compared to earlier leads. nih.gov Similarly, for a series of α4β2-nAChR ligands, preliminary ADMET studies were carried out on selected compounds to ensure they possessed favorable drug-like properties alongside their desired pharmacological activity. nih.gov

Computational ADMET predictions are also a valuable tool. For a novel 4-pyridyl analog of the carbonic anhydrase inhibitor SLC-0111, ADMET analysis indicated good oral bioavailability, supporting its potential as a drug candidate. frontiersin.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of potent and selective drug candidates. For analogs of this compound, SAR investigations have provided crucial insights into the molecular features required for interaction with biological targets. By methodically modifying the pyridine and piperidine rings, researchers can map the pharmacophore and understand how different functional groups contribute to affinity and efficacy.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound analogs can be significantly altered by the addition or modification of substituents on either the pyridine or piperidine ring. These changes can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target receptors or enzymes.

Research into a series of piperidine-based ligands targeting histamine H3 and sigma-1 receptors demonstrated the importance of the piperidine ring's substitution. A comparison between compounds with an unsubstituted piperidine ring and their 4-pyridylpiperidine counterparts revealed distinct effects on binding affinity. nih.gov For instance, unsubstituted piperidine derivatives generally showed higher affinity for the human histamine H3 receptor (hH3R). nih.govacs.org Conversely, the introduction of a 4-pyridyl group on the piperidine ring tended to increase potency at sigma-1 and sigma-2 receptors. nih.gov

The length of an alkyl chain linking the core structure to other chemical moieties also plays a role. In a series of biphenyl (B1667301) derivatives, extending the linker from four to six methylene (B1212753) groups led to a decrease in affinity at the H3R. nih.gov Furthermore, studies on other heterocyclic systems incorporating a piperidine linker have shown that substituting the piperidine with apolar groups, such as aryl or benzyl (B1604629) rings, often results in more active compounds compared to those with polar substituents. frontiersin.org For example, a 4-fluorobenzyl substituent on a piperidine linker conferred sub-micromolar potency against Trypanosoma cruzi, whereas an unsubstituted piperidine was completely inactive. frontiersin.org

Modifications to the pyridine ring or its bioisosteric replacements also have a profound impact. In a series of 2-(piperidin-3-yl)-1H-benzimidazole analogues, which are structurally related to this compound, variations in substituents on the phenyl rings of a diphenyl pyrazole (B372694) moiety were shown to affect α-glucosidase inhibitory activity. researchgate.net The presence of a pyridine motif in a drug molecule is generally considered to enhance biochemical potency and metabolic stability. dovepress.com

| Compound Series | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Piperidine-based H3/Sigma-1 Receptor Ligands | Unsubstituted piperidine ring | Higher affinity for human H3 Receptor. nih.govacs.org | nih.gov, acs.org |

| Piperidine-based H3/Sigma-1 Receptor Ligands | Addition of a 4-pyridyl group to piperidine | Increased potency at sigma-1 and sigma-2 receptors. nih.gov | nih.gov |

| Biphenyl derivatives | Extension of alkyl linker length (4 to 6 carbons) | Decreased affinity at H3 Receptor. nih.gov | nih.gov |

| Phenyldihydropyrazolones with piperidine linker | Addition of 4-fluorobenzyl group to piperidine | Conferred sub-micromolar potency against T. cruzi. frontiersin.org | frontiersin.org |

| Phenyldihydropyrazolones with piperidine linker | Unsubstituted piperidine | Resulted in total inactivity against T. cruzi. frontiersin.org | frontiersin.org |

Stereochemical Influences on Pharmacological Profiles

The this compound scaffold contains a chiral center at the 3-position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(piperidin-3-yl)pyridine and (S)-2-(piperidin-3-yl)pyridine. The specific three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on pharmacological activity, as biological macromolecules like receptors and enzymes are themselves chiral. This often results in one enantiomer exhibiting significantly higher potency or a different pharmacological profile than the other.

This principle is clearly illustrated in related chiral heterocyclic compounds. For example, in a study of novel chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which also feature a chiral residue on the piperidine nitrogen, the (R)-enantiomers displayed greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts. unimi.it This highlights that the specific spatial orientation of the substituent is crucial for effective interaction with the bacterial target. unimi.it

The significance of stereochemistry is also well-established for the isomeric compound 2-(piperidin-2-yl)pyridine. The (S)-enantiomer is the naturally occurring tobacco alkaloid anabasine, while the (R)-enantiomer is a synthetic analog. These enantiomers exhibit distinct stereochemical properties that significantly influence their binding affinity and selectivity for nicotinic acetylcholine receptors (nAChRs). The chiral nature of these compounds allows for selective binding, which can modulate the activity of these targets and influence various biochemical pathways. This enantiomer-specific effect underscores the importance of controlling stereochemistry during the synthesis and pharmacological evaluation of this compound derivatives to achieve the desired therapeutic outcome.

| Compound Series | Enantiomer | Observed Pharmacological Profile | Reference |

|---|---|---|---|

| Chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives | (R)-enantiomer | Displayed greater antimicrobial potency against Gram-positive bacteria. unimi.it | unimi.it |

| Chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives | (S)-enantiomer | Lower antimicrobial potency compared to the (R)-counterpart. unimi.it | unimi.it |

| 3-(Piperidin-2-yl)pyridine | (S)-enantiomer (Anabasine) | Naturally occurring alkaloid with specific activity at nicotinic acetylcholine receptors. | |

| 3-(Piperidin-2-yl)pyridine | (R)-enantiomer | Synthetic analog with a distinct pharmacological profile and binding affinity at nAChRs. |

Vi. Preclinical Assessment of 2 Piperidin 3 Yl Pyridine and Its Derivatives

General Toxicology Studies

General toxicology studies are designed to characterize the toxic effects of a compound after single and repeated exposure. These studies are crucial for establishing a preliminary safety profile.

Single-dose toxicity studies, also known as acute toxicity studies, evaluate the adverse effects that occur shortly after the administration of a single dose of a substance. ilo.org Historically, these tests were a standard requirement before first-in-human studies, often with animal mortality as a primary endpoint. However, the scientific value of conventional single-dose acute toxicity tests in predicting major organ toxicities or in setting dose levels for subsequent studies has been questioned. Information for this purpose can often be derived from other studies, such as maximum tolerated dose (MTD) assessments. For pyridine (B92270), the related parent compound, the median lethal dose (LD50) in Sherman-Wistar rats was reported to be 2500 mg/kg bw, indicating low acute oral toxicity.

Repeated-dose toxicity studies are essential for evaluating the cumulative effects of a compound over a longer duration. For pyridine derivatives, these studies have revealed various systemic effects. For instance, in studies on rats administered 3-picoline, a pyridine derivative, treatment-related systemic effects were observed at doses greater than 20 mg/kg bw/day. Another derivative, 2-picoline, when administered to rats, rabbits, and guinea pigs for six months, showed no adverse effects in rats and rabbits at concentrations up to 100 ppm, establishing a No Observed Adverse Effect Concentration (NOAEC). In a 13- and 14-week study involving pyridine in the drinking water of rats and mice, a possible alteration in the length of the estrus cycle was noted, which could be a result of generalized toxicity or reduced water consumption. europa.eu

An OECD 421 study on pyridine administered by oral gavage to rats showed generalized toxicity at all tested doses (12, 25, and 50 mg/kg bw/d), as indicated by mild elevations in liver weights. europa.eu However, no adverse effects were observed on the reproductive organs of males or females, and there were no clear effects on mating performance, fertility, or gestation duration. europa.eu

Table 1: Summary of Repeated-Dose Toxicity Findings for Pyridine and its Derivatives

| Compound | Species | Route of Administration | Key Findings | Reference |

| 3-Picoline | Rat | Oral | Systemic effects at doses >20 mg/kg bw/day | |

| 2-Picoline | Rat, Rabbit | Inhalation | NOAEC of 100 ppm after six months | |

| Pyridine | Rat, Mouse | Oral (drinking water) | Possible alteration in estrus cycle length | europa.eu |

| Pyridine | Rat | Oral (gavage) | Mild elevations in liver weights at 12, 25, and 50 mg/kg bw/d | europa.eu |

Local tolerance testing is conducted to evaluate the effects of a medicinal product at the site of administration. europa.eu This testing should ideally be integrated into other toxicity studies to minimize the number of animals used. europa.eu The assessment aims to differentiate between physical effects of administration and the local toxicological or pharmacodynamic effects of the product. europa.eu The final intended product formulation should be used for these tests. europa.eu For pyridine and its derivatives, which are known to cause skin irritation, this is a particularly relevant assessment. Individual components of pyridine mixtures, such as picolines, are reported to be severe skin and eye irritants.

Repeated-Dose Toxicity

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects of a substance on vital physiological functions. International Council for Harmonisation (ICH) guidelines, specifically S7A, mandate a core battery of tests to assess the effects on the central nervous, cardiovascular, and respiratory systems. datasci.comemkatech.com These studies are crucial for identifying potential acute and life-threatening risks.

The core battery of safety pharmacology studies evaluates the effects of a drug candidate on essential organ systems. emkatech.com For compounds containing a piperidine (B6355638) moiety, which may exhibit central nervous system activity, neurobehavioral assessments are standard. smolecule.com These often involve a Functional Observational Battery (FOB) or a modified Irwin test in rodents to screen for effects on motor activity, coordination, sensory reflexes, and behavior. datasci.com

Cardiovascular assessments are a cornerstone of safety pharmacology. page-meeting.org The standard evaluation includes monitoring blood pressure, heart rate, and the electrocardiogram (ECG) in conscious, unrestrained animals, often using telemetry. datasci.comemkatech.com This methodology avoids the confounding effects of anesthesia. emkatech.com A key concern for many new chemical entities is the potential for QT interval prolongation, which can indicate a risk of serious cardiac arrhythmias. Therefore, in vitro hERG assays are also typically conducted early in development. fda.gov For some piperazine (B1678402) derivatives, lowering the basicity of the piperazine or piperidine ring has been shown to mitigate hERG inhibition. acs.org

Respiratory function is evaluated to detect potential adverse effects on breathing. safetypharmacology.org These studies typically measure respiratory rate and tidal volume in conscious animals using methods like whole-body plethysmography. datasci.com

| System | Primary Endpoints | Typical Study Model |

|---|---|---|

| Central Nervous System (CNS) | Motor activity, behavioral changes, coordination, sensory/motor reflex responses, body temperature. datasci.com | Rodent (e.g., mouse, rat) using Functional Observational Battery (FOB) or Irwin Test. datasci.com |

| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG), including QT interval assessment. datasci.com | Conscious, telemetered large animals (e.g., dog, monkey) for in vivo assessment; in vitro hERG assay. fda.gov |

| Respiratory System | Respiratory rate, tidal volume, minute volume. datasci.com | Conscious rodent using whole-body plethysmography. emkatech.com |

Identification of Potential Target Organs and Reversibility of Effects